

# 7-Chloroquinoline-4-boronic Acid: Safety, Stability, and Handling Guide

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## Compound of Interest

Compound Name:	7-Chloroquinoline-4-boronic acid
CAS No.:	936940-92-0
Cat. No.:	B1420533

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## Part 1: Executive Summary & Compound Identity

**7-Chloroquinoline-4-boronic acid** (and its pinacol ester surrogate) is a high-value heterocyclic intermediate primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize antimalarial agents, kinase inhibitors, and other bioactive quinoline scaffolds.

While it shares the general safety profile of aryl boronic acids, the 4-quinolyl moiety introduces specific instability issues. The electron-deficient nature of the quinoline ring at the 4-position significantly accelerates protodeboronation (hydrolytic cleavage of the C-B bond) compared to standard phenylboronic acids. Successful utilization requires strict adherence to cold chain storage and specific pH control during coupling.

## Chemical Identity[1][2][3][4][5][6]

Feature	Free Acid	Pinacol Ester (Preferred Surrogate)
Structure	![Structure Description: Quinoline ring with Cl at 7 and B(OH)2 at 4]	![Structure Description: Quinoline ring with Cl at 7 and Bpin at 4]
CAS Number	936940-92-0	871125-83-6
Formula	C <sub>9</sub> H <sub>7</sub> BClNO <sub>2</sub>	C <sub>15</sub> H <sub>17</sub> BClNO <sub>2</sub>
MW	207.42 g/mol	289.57 g/mol
Physical State	Off-white to yellow powder	White to yellow solid
Stability	Low (Prone to dehydration & hydrolysis)	Moderate (Kinetically stable)

## Part 2: Hazard Identification (GHS & Mechanistic)

### GHS Classification

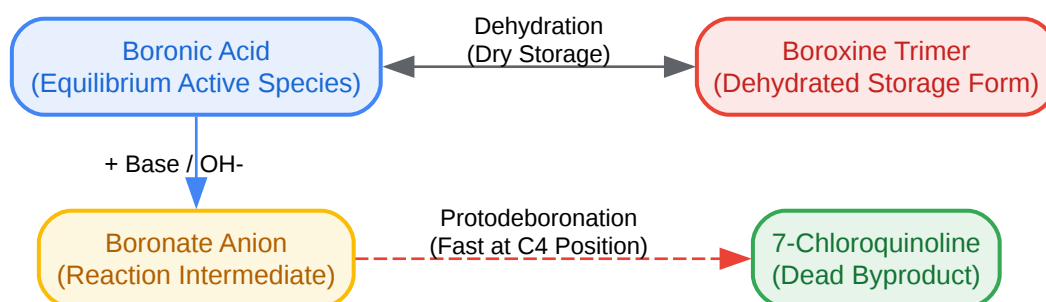
Based on structural analogs and SDS data for heterocyclic boronic acids, the following classifications apply. Always consult the specific SDS from your supplier.

- Skin Irritation: Category 2 (H315)
- Eye Irritation: Category 2A (H319)
- STOT-SE: Category 3 (Respiratory Irritation) (H335)
- Acute Toxicity (Oral): Category 4 (H302) - Inferred from quinoline toxicity.

### The "Silent" Hazard: Protodeboronation

The primary technical risk is not acute toxicity, but chemical instability. The 4-position of the quinoline ring is highly electrophilic (similar to the 2- and 4-positions of pyridine). In the presence of water and base (standard Suzuki conditions), the boronic acid forms a boronate anion which is rapidly protonated at the ipso-carbon, leading to the cleavage of the C-B bond and the formation of 7-chloroquinoline (useless byproduct).

Visualizing the Instability Pathway:



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Figure 1: The equilibrium between the storage form (boroxine) and the active species, highlighting the irreversible degradation pathway (protodeboronation) that occurs under basic conditions.[1]

## Part 3: Stability & Storage Protocols

Trustworthiness Principle: Boronic acids are rarely pure "acids" on the shelf; they exist as a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This dehydration is reversible but complicates stoichiometry.

### Storage Requirements

- Temperature: Store at -20°C.
  - Reasoning: Low temperature kinetically inhibits the formation of the boronate anion and slows oxidative degradation.
- Atmosphere: Store under Argon or Nitrogen.
  - Reasoning: Prevents atmospheric moisture from shifting the boroxine-acid equilibrium and prevents aerobic oxidation of the C-B bond.
- Container: Tightly sealed glass vials with Teflon-lined caps. Avoid long-term storage in plastic, which can be permeable to moisture.

### Shelf-Life

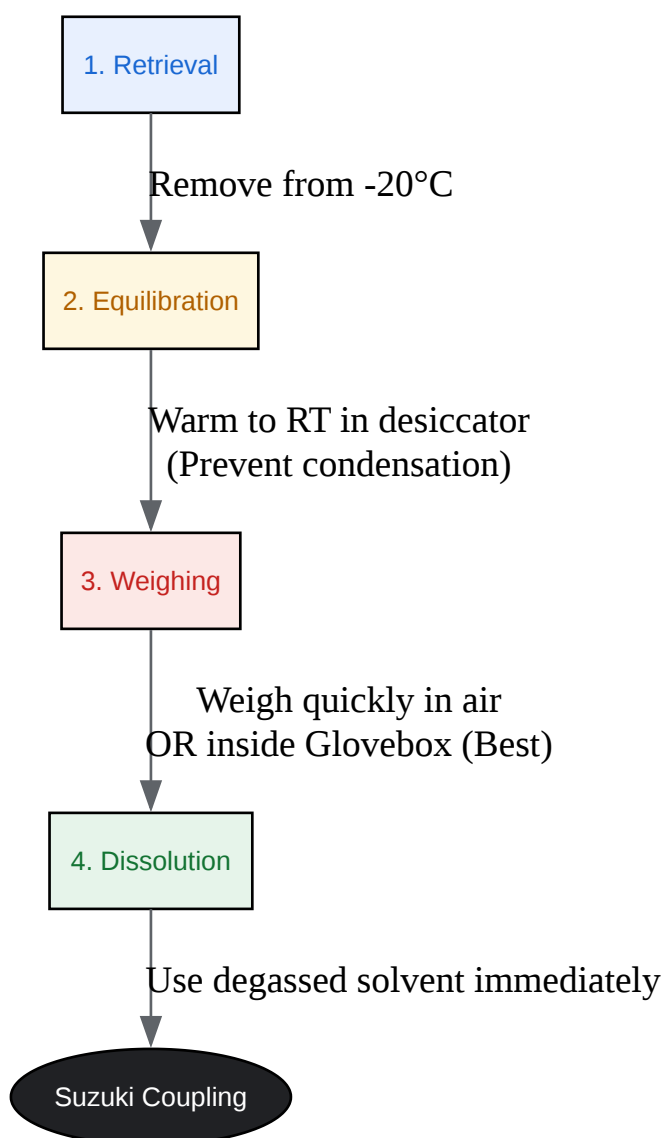
- Free Acid: < 6 months at -20°C. (Re-test purity via <sup>1</sup>H NMR before use).
- Pinacol Ester: 12-24 months at 2-8°C. (Preferred for library storage).

## Part 4: Handling & Experimental Workflow

Expertise Insight: The most common failure mode in using **7-chloroquinoline-4-boronic acid** is not the reaction conditions, but the handling prior to the reaction.

### The "Inert Chain of Custody"

Follow this workflow to maximize yield and safety.



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Figure 2: Safe handling workflow to prevent moisture-induced degradation.

## Handling Steps

- **Equilibration:** Do not open the cold vial immediately. Allow it to warm to room temperature inside a desiccator or a sealed bag. Opening a cold vial condenses atmospheric water directly onto the powder, initiating hydrolysis.
- **Weighing:**
  - **Best Practice:** Weigh inside a nitrogen-filled glovebox.
  - **Acceptable:** Weigh quickly into a tared vial and immediately purge with argon.
- **Solvent Choice:** Use anhydrous, degassed solvents (e.g., DMF, Dioxane, THF). Dissolved oxygen promotes oxidative deborylation.

## Part 5: Optimized Suzuki Coupling Protocol

Scientific Integrity: Standard Suzuki conditions (aqueous  $\text{Na}_2\text{CO}_3$ ,  $\text{Pd}(\text{PPh}_3)_4$ , reflux) often fail for **7-chloroquinoline-4-boronic acid** due to rapid protodeboronation at high pH/temp.

### Recommended Conditions (Low-Water / Weak Base)

To mitigate the instability of the C4-boron bond, use a system that minimizes the concentration of the reactive boronate "ate" complex.

Parameter	Recommendation	Mechanistic Rationale
Catalyst	Pd(dppf)Cl <sub>2</sub> or Pd <sub>2</sub> (dba) <sub>3</sub> + PCy <sub>3</sub>	High activity catalysts allow for lower temperatures and faster reaction times, beating the degradation clock.
Base	K <sub>3</sub> PO <sub>4</sub> (anhydrous) or KF	Anhydrous bases (slurry) or fluoride sources activate the boron without high concentrations of OH <sup>-</sup> ions.
Solvent	1,4-Dioxane or THF (Dry)	Minimizes hydrolytic cleavage.
Temperature	60°C - 80°C	Avoid reflux (100°C+). If possible, use microwave irradiation for shorter reaction times.
Additives	CuCl (1 equiv)	Advanced: Copper(I) can facilitate transmetalation via a "Liebeskind-Srogl" type mechanism, often bypassing the need for strong base.

## Step-by-Step Protocol (Example)

- Charge: Add Aryl Halide (1.0 eq), **7-Chloroquinoline-4-boronic acid** (1.2 - 1.5 eq), and Pd(dppf)Cl<sub>2</sub> (0.05 eq) to a vial.
- Purge: Seal and evacuate/backfill with Argon (3x).[2]
- Solvent: Add degassed 1,4-Dioxane via syringe.
- Base: Add degassed aqueous K<sub>3</sub>PO<sub>4</sub> (2M, 2.0 eq) last, or use solid anhydrous base.
- Heat: Heat to 80°C immediately. Monitor by LCMS.

- Checkpoint: If LCMS shows 7-chloroquinoline (mass 163/165) increasing, lower temperature or switch to anhydrous base ( $\text{Cs}_2\text{CO}_3$ ).

## Part 6: Waste Disposal & Emergency Procedures

### Waste Disposal

- Segregation: Dispose of as Halogenated Organic Waste.
- Boron Content: While boron is generally low toxicity, large scale waste should be flagged for specific heavy metal/metalloid processing depending on local regulations.
- Quench: Quench reaction mixtures with water/brine before disposal to ensure residual boronic acid is diluted/hydrolyzed safely.

### Emergency Response

- Inhalation: Move to fresh air. The dust is a respiratory irritant (STOT SE 3).
- Skin Contact: Wash with soap and water. Quinoline derivatives can be absorbed through skin; monitor for systemic effects (dizziness, nausea).
- Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
- Spill: Dampen with water to prevent dust formation, sweep up, and place in a closed container.

### References

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- Protodeboronation of Heterocycles: Cox, P. A., et al. (2010). Base-catalyzed protodeboronation of arylboronic acids and esters.<sup>[3][4]</sup> *Journal of the American Chemical Society*, 132(31), 10891-10902.
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## Sources

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